molecular formula C7H17NO2 B2454128 (2-Methoxyethyl)(3-methoxypropyl)amine CAS No. 171274-03-6

(2-Methoxyethyl)(3-methoxypropyl)amine

Cat. No.: B2454128
CAS No.: 171274-03-6
M. Wt: 147.218
InChI Key: ZFEPKWBVAZOERZ-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(3-methoxypropyl)amine is an organic compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . It is a liquid at room temperature and is primarily used in research and industrial applications. The compound is characterized by the presence of two methoxy groups attached to ethyl and propyl chains, respectively, which are connected through an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)(3-methoxypropyl)amine typically involves the reaction of 2-methoxyethylamine with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

CH3OCH2CH2NH2+CH3OCH2CH2CH2NH2This compound\text{CH}_3\text{OCH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{this compound} CH3​OCH2​CH2​NH2​+CH3​OCH2​CH2​CH2​NH2​→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyethyl)(3-methoxypropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Scientific Research Applications

(2-Methoxyethyl)(3-methoxypropyl)amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(3-methoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, in biochemical studies, it may inhibit or activate certain enzymes, thereby influencing metabolic processes .

Comparison with Similar Compounds

    2-Methoxyethylamine: A related compound with a similar structure but lacking the propyl chain.

    3-Methoxypropylamine: Another related compound with a similar structure but lacking the ethyl chain.

Comparison:

Biological Activity

(2-Methoxyethyl)(3-methoxypropyl)amine, with the molecular formula C7_7H17_{17}NO2_2 and a molecular weight of 147.22 g/mol, is a compound that has garnered interest in biochemical research, particularly in the context of its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Structure and Characteristics

  • IUPAC Name: this compound
  • Molecular Formula: C7_7H17_{17}NO2_2
  • Molecular Weight: 147.22 g/mol

Synthesis

The synthesis of this compound has been explored in various studies, indicating multiple synthetic pathways that yield this compound with varying degrees of purity and yield. The compound is often synthesized through nucleophilic substitution reactions involving appropriate alkyl halides and amines.

Research suggests that this compound may interact with specific biological targets, potentially influencing various biochemical pathways. Although detailed mechanisms are still under investigation, its structural properties suggest possible interactions with neurotransmitter systems and enzyme activities.

Case Studies and Research Findings

  • Inhibition Studies : Preliminary studies have indicated that this compound exhibits inhibitory effects on certain enzymatic activities relevant to metabolic pathways. For instance, its potential as a proteasome inhibitor has been highlighted in biochemical screenings .
  • Cytotoxicity Assays : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various tumor cell lines. Results indicate selective cytotoxicity towards specific cancer cells, suggesting its application in targeted cancer therapy .
  • Neuropharmacological Effects : The compound has been studied for its neuropharmacological properties, particularly in modulating neurotransmitter release and receptor activity. These effects may have implications for treating neurological disorders.

Comparative Biological Activity

The biological activity of this compound can be compared to similar compounds to elucidate its unique properties:

Compound NameBiological ActivityReference
This compoundPotential proteasome inhibition; selective cytotoxicity
Methyl 1-cyclopentylpyrrolidine-2-carboxylateBroad range of biological activities; drug development potential
3-formylchromonesTumor cell cytotoxicity; anti-H. pylori activity

Future Directions

While initial findings are promising, further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by this compound.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Properties

IUPAC Name

3-methoxy-N-(2-methoxyethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-9-6-3-4-8-5-7-10-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEPKWBVAZOERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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